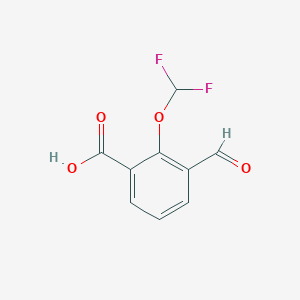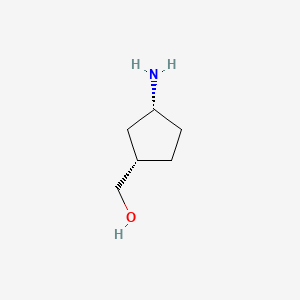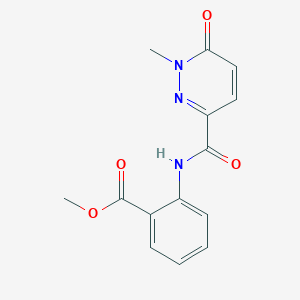![molecular formula C25H22F2O8 B2985105 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone CAS No. 866151-25-9](/img/structure/B2985105.png)
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,3-dioxolane ring, which is a type of acetal, a functional group that is often used as a protecting group in organic synthesis . The molecule also contains fluorophenyl groups, which are aromatic rings with a fluorine atom, and furanone, a heterocyclic compound with a five-membered ring structure containing oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The 1,3-dioxolane ring provides a rigid cyclic structure, while the fluorophenyl groups could contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,3-dioxolane ring and the fluorophenyl groups. The 1,3-dioxolane ring can be opened under acidic or basic conditions, allowing for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, stability, and reactivity would all be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Advanced Synthesis Techniques : Research into 2,5-dimethoxy-2,5-dihydrofuran and related derivatives illustrates a new approach to 2(5H)-furanone derivatives, showcasing a method to obtain biologically interesting compounds with high yields. This highlights the compound's utility in synthesizing complex chemical structures efficiently (Garzelli, R., Samaritani, S., & Malanga, C., 2008).
Reactivity and Derivative Formation : Investigations into the reactivity of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones reveal the potential to generate various substituted furanone and dioxolane derivatives, indicating the compound's versatility in creating a wide array of chemical structures (Burger, K. et al., 2002).
Structural Analysis and Engineering
Molecular Engineering for Organic Dyes : The synthesis and theoretical investigation of 3(2H)-furanones as scaffolds for novel fluorescent organic dyes demonstrate their utility in bio-analytical applications, underscoring the compound's potential in developing new materials with specific photophysical properties (Varghese, B. et al., 2015).
Photovoltaic Applications : Research into organic sensitizers for solar cell applications, using donor, electron-conducting, and anchoring groups engineered at the molecular level, shows the potential for derivatives of this compound in enhancing solar energy conversion efficiency (Kim, S. et al., 2006).
Potential in Biological and Material Sciences
Cytotoxicity and Antiulcer Activity : Studies on 5-arylidene-2(5H)-furanone derivatives for their cytotoxicity against various cancer cell lines and novel derivatives for antiulcer activity highlight the biological significance and therapeutic potential of these compounds (Bang, S.-C. et al., 2004; Felman, S. et al., 1992).
Fully Biobased Superpolymers : The development of fully biobased superpolymers from 2,5-furandicarboxylic acid demonstrates the compound's application in creating sustainable, high-performance packaging materials, indicating its role in advancing green chemistry and materials science (Guidotti, G. et al., 2020).
properties
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2O8/c1-25(2)33-13-20(35-25)21-22(31-11-18(28)14-3-7-16(26)8-4-14)23(24(30)34-21)32-12-19(29)15-5-9-17(27)10-6-15/h3-10,20-21H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHUOLJHYLCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(=C(C(=O)O2)OCC(=O)C3=CC=C(C=C3)F)OCC(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2985025.png)

![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2985030.png)
![2-chloro-N-[4-(4-cyanophenoxy)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2985032.png)
![7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985034.png)

![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2985038.png)
methylidene]amino}-2-cyano-4,5-dimethoxybenzene](/img/structure/B2985039.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)
![5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2985042.png)

![6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985045.png)